An In-depth Technical Guide to 8-Chloro-triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Chloro-triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine nucleus is a paramount heterocyclic scaffold in modern medicinal chemistry. These fused aza-heterocyclic compounds are structurally related to purines, allowing them to act as bioisosteres and interact with a wide array of biological targets.[2] The therapeutic potential of this class is broad, with derivatives exhibiting antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.[4] Notable drugs containing this core include Filgotinib, a Janus kinase 1 (JAK1) inhibitor, and Tucatinib, a HER2 inhibitor, underscoring the scaffold's clinical relevance.[5] This guide focuses on a specific derivative, 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a molecule poised for further investigation and derivatization in drug discovery programs.
Physicochemical and Structural Properties
8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is an off-white to light yellow powder at room temperature.[6] Its core structure consists of a pyridine ring fused with a 1,2,4-triazole ring, featuring a chlorine atom at position 8 and an amine group at position 2. These functional groups are critical handles for synthetic modifications and play a significant role in the molecule's electronic properties and potential biological interactions.
| Property | Value | Source |
| CAS Number | 1245644-68-1 | [7][8] |
| Molecular Formula | C₆H₅ClN₄ | [7][8] |
| Molecular Weight | 168.58 g/mol | [7][8] |
| Appearance | Off-white to light yellow powder | [6] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [6] |
Caption: Chemical structure of 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Synthesis Strategies
One of the most direct conceptual pathways begins with a 3-chloro-2,6-diaminopyridine intermediate. The synthesis would proceed through the formation of an amidine or a related precursor, followed by an oxidative N-N bond formation to yield the fused triazole ring.
Caption: Proposed synthetic workflow for 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Proposed Experimental Protocol:
Step 1: Synthesis of N-(6-Amino-3-chloro-pyridin-2-yl)formimidamide
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To a solution of 3-chloro-2,6-diaminopyridine (1.0 eq) in an appropriate solvent such as toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of a weak acid (e.g., acetic acid).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure. The resulting crude intermediate can often be used in the next step without further purification.
Causality: The reaction of the diamine with an orthoformate derivative generates the formimidamide intermediate, which possesses the necessary N-C-N fragment for the subsequent cyclization. The use of a weak acid catalyst facilitates the condensation.
Step 2: Oxidative Cyclization to 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
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Dissolve the crude N-(6-Amino-3-chloro-pyridin-2-yl)formimidamide from the previous step in a suitable solvent like dichloromethane or acetonitrile.
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Add an oxidizing agent such as (diacetoxyiodo)benzene (PIFA) or an iodine/potassium iodide mixture (1.1-1.5 eq) portion-wise at room temperature.[9]
-
Stir the reaction mixture for 2-4 hours, again monitoring for completion by TLC or LC-MS.
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (if using iodine) or sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Causality: The oxidizing agent facilitates the intramolecular N-N bond formation, leading to the aromatic triazole ring. This type of oxidative cyclization is a well-established and efficient method for constructing fused triazole systems.[9]
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is dominated by the two key functional groups: the 8-chloro substituent and the 2-amino group.
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Reactivity of the 8-Chloro Group: The chlorine atom at the 8-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr). This is a crucial feature for generating a library of analogues for structure-activity relationship (SAR) studies. A variety of nucleophiles, including amines, alcohols, and thiols, could potentially displace the chloride, likely under basic conditions or with palladium catalysis. Studies on related halogenated triazolopyrazines have shown that substitution can occur at this position.[6]
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Reactivity of the 2-Amino Group: The 2-amino group is a versatile functional handle. It can undergo acylation with acid chlorides or anhydrides to form amides, react with isocyanates to form ureas, and participate in reductive amination with aldehydes or ketones. It can also be a directing group in electrophilic aromatic substitution, although the electron-deficient nature of the fused ring system may render such reactions challenging.
Caption: Potential derivatization pathways for 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Applications in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a multitude of biological targets.[2][4]
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Enzyme Inhibition: Derivatives of this scaffold have been identified as inhibitors of various enzymes, including kinases (e.g., JAK1, HER2), phosphodiesterases (PDEs), and DNA gyrase.[5] The structural features of 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine make it an attractive starting point for the design of novel enzyme inhibitors.
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Antimicrobial and Antiparasitic Agents: The triazolopyrimidine core has been extensively investigated for its antimicrobial and antiparasitic activities.[4] For instance, certain derivatives are effective against Enterococcus faecium by targeting cell-wall biosynthesis.[3] Others have shown promise as treatments for malaria by inhibiting enzymes like dihydroorotate dehydrogenase (DHODH).[2] The title compound could serve as a foundational molecule for developing new agents against resistant pathogens.
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Anticancer Activity: Numerous triazolopyrimidine derivatives have demonstrated significant in vitro activity against various cancer cell lines, including prostate, breast, and colon cancer.[4] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Given the established biological profile of the core scaffold, 8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications across a range of diseases. Its dual functional handles allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
8-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a strategically important molecule built upon a highly valued heterocyclic core. While specific experimental data for this compound is limited in the public domain, its chemical properties and reactivity can be confidently inferred from the extensive research on the[1][2][3]triazolo[1,5-a]pyridine scaffold. Its potential for straightforward derivatization at both the chloro and amino positions makes it an ideal candidate for library synthesis in early-stage drug discovery programs targeting a wide spectrum of diseases. Further investigation into its synthesis, reactivity, and biological activity is highly warranted.
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